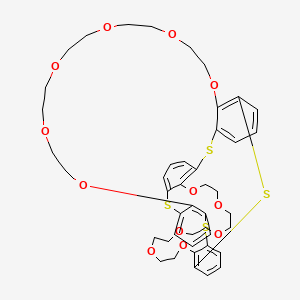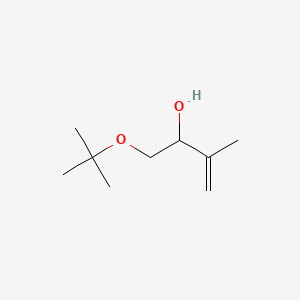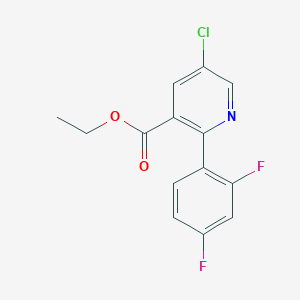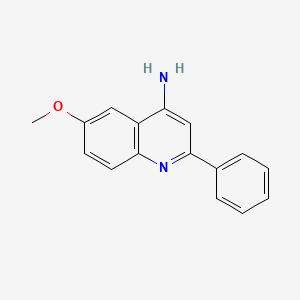
Cesium Ionophore III
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cesium Ionophore III is a chemical compound known for its ability to selectively bind and transport cesium ions across biological membranes. This property makes it particularly useful in various scientific and industrial applications, especially in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cesium Ionophore III typically involves the reaction of specific macrocyclic compounds with cesium salts. One common method includes the use of calix4arene-crown-6 compounds, which are known for their high selectivity towards cesium ions . The reaction conditions often involve the use of organic solvents such as nitrobenzene and specific temperature and pH conditions to ensure optimal binding and stability of the ionophore.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to ensure consistency and effectiveness of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cesium Ionophore III primarily undergoes complexation reactions with cesium ions. These reactions are characterized by the formation of stable complexes between the ionophore and the cesium ions, which can be facilitated by various solvents and conditions .
Common Reagents and Conditions
Common reagents used in these reactions include cesium salts such as cesium chloride or cesium nitrate. The reactions typically occur in organic solvents like nitrobenzene or phenyltrifluoromethyl sulfone, under controlled temperature and pH conditions .
Major Products
The major products of these reactions are stable cesium-ionophore complexes, which can be used in various applications such as ion-selective electrodes and sensors.
Aplicaciones Científicas De Investigación
Cesium Ionophore III has a wide range of applications in scientific research:
Mecanismo De Acción
Cesium Ionophore III functions by forming a stable complex with cesium ions, effectively transporting them across biological membranes. This process involves the neutralization of the positive charge of cesium ions, allowing them to pass through the lipid bilayer of cell membranes . The ionophore’s structure, typically a macrocyclic compound, provides a cavity that fits the cesium ion perfectly, facilitating its selective binding and transport .
Comparación Con Compuestos Similares
Similar Compounds
- Calix 4arene-crown-6 : Known for its high selectivity towards cesium ions, similar to Cesium Ionophore III .
- Calix 6arene-hexaacetic acid hexaethylester (Cesium Ionophore I) : Another compound with high selectivity for cesium ions, often used in similar applications .
Uniqueness
This compound is unique in its ability to form highly stable complexes with cesium ions, making it particularly effective in applications requiring high selectivity and stability. Its structure allows for efficient binding and transport of cesium ions, distinguishing it from other ionophores that may not offer the same level of specificity or stability .
Propiedades
Fórmula molecular |
C44H52O12S4 |
|---|---|
Peso molecular |
901.1 g/mol |
Nombre IUPAC |
3,6,9,12,15,18,32,35,38,41,44,47-dodecaoxa-25,54,59,60-tetrathiaheptacyclo[28.28.1.120,49.02,55.019,24.026,31.048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene |
InChI |
InChI=1S/C44H52O12S4/c1-5-33-41-34(6-1)58-36-8-3-10-38-43(36)55-31-27-51-23-19-47-16-15-46-18-22-50-26-30-54-42-35(57-33)7-2-9-37(42)59-39-11-4-12-40(60-38)44(39)56-32-28-52-24-20-48-14-13-45-17-21-49-25-29-53-41/h1-12H,13-32H2 |
Clave InChI |
VIALUYBBJCXNBX-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOCCOC2=C3C=CC=C2SC4=CC=CC5=C4OCCOCCOCCOCCOCCOC6=C(C=CC=C6S3)SC7=C(C(=CC=C7)S5)OCCOCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![4-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13744314.png)
